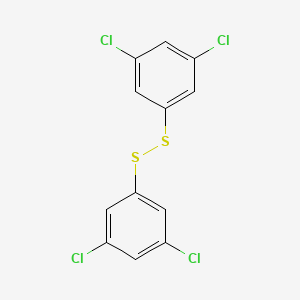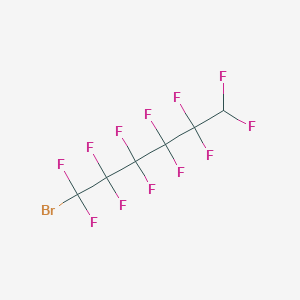
5-Methylpyrazine-2-carbonitrile
Descripción general
Descripción
5-Methylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C6H5N3 and a molecular weight of 119.12 g/mol It is a derivative of pyrazine, characterized by a nitrile group (-CN) attached to the second carbon of the pyrazine ring and a methyl group (-CH3) attached to the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2-carbonitrile typically involves the reaction of 2,5-dimethylpyrazine with appropriate reagents. One common method includes the oxidation of 2,5-dimethylpyrazine in the presence of a catalyst such as cobalt acetate and manganese acetate, with potassium bromide as a cocatalyst, in an acetic acid solvent at temperatures ranging from 90-110°C .
Industrial Production Methods: For industrial production, the process can be scaled up using a fixed bed reactor. The raw material, 2,5-dimethylpyrazine, is diluted with water and oxidized in the presence of atmospheric air and a catalyst at temperatures between 150-350°C. The catalyst typically consists of gamma-Al2O3 as the carrier and metallic oxides of manganese, vanadium, titanium, and strontium as active components .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylpyrazine-2-carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Catalysts such as cobalt acetate and manganese acetate in acetic acid solvent.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: 5-Methylpyrazine-2-carboxylic acid.
Reduction: 5-Methylpyrazine-2-amine.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylpyrazine-2-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents due to their biological activities. These derivatives are being explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its derivatives are also employed in the synthesis of materials with specific properties for industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Methylpyrazine-2-carbonitrile and its derivatives involves interactions with various molecular targets. For instance, in medicinal applications, these compounds may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
Comparación Con Compuestos Similares
- 5-Methylpyrazine-2-carboxylic acid
- 5-Methylpyrazine-2-amine
- 2,5-Dimethylpyrazine
- 5-Bromopyrazine-2-carbonitrile
Comparison: 5-Methylpyrazine-2-carbonitrile is unique due to the presence of both a nitrile group and a methyl group on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 5-Methylpyrazine-2-carboxylic acid has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications .
Propiedades
IUPAC Name |
5-methylpyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMRPLHDHGMXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374998 | |
| Record name | 5-methylpyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98006-91-8 | |
| Record name | 5-methylpyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyrazine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)












